

A Comparative Efficacy Analysis of Pyrrolopyridine Analogs as Kinase Inhibitors

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Compound of Interest

Compound Name: 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various analogs based on the pyrrolopyridine scaffold, with a focus on their activity as kinase inhibitors. While direct comparative data for a comprehensive series of **5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine** analogs is limited in publicly available literature, this document synthesizes findings from studies on structurally related pyrrolo[3,2-b]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[3,2-c]pyridine derivatives. The data presented herein is intended to offer insights into the structure-activity relationships (SAR) of this class of compounds and their potential as therapeutic agents, particularly in the context of cancer.

Data Presentation: Efficacy of Pyrrolopyridine Analogs

The following tables summarize the in vitro efficacy of various pyrrolopyridine analogs against different kinases and cancer cell lines. It is crucial to note that these compounds were evaluated in separate studies under varying experimental conditions. Therefore, direct comparison of absolute IC₅₀ values across different tables should be approached with caution.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

Compound ID	Modifications	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 IC50 (nM)	Cancer Cell Line	Cell-based IC50 (μM)
4h	5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-ylmethane with a 3,5-dimethoxyphenyl group	7	9	25	712	4T1 (breast cancer)	Not specified

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.

[\[1\]](#)

Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound ID	Modifications	HeLa IC50 (μM)	SGC-7901 IC50 (μM)	MCF-7 IC50 (μM)
10t	1-(3,4,5-trimethoxyphenyl)-6-(1H-indol-6-yl)-1H-pyrrolo[3,2-c]pyridine	0.12	0.15	0.21

Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.

These compounds were evaluated for their antitumor activities against three cancer cell lines.

[\[2\]](#)

Table 3: Inhibitory Activity of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives against FGFR4

Compo und ID	Modific ations	FGFR4 IC50 (nM)	FGFR4 V550L IC50 (nM)	FGFR4 V550M IC50 (nM)	Hep3B IC50 (nM)	JHH-7 IC50 (nM)	HuH-7 IC50 (nM)
10z	Reversibl e- covalent inhibitor	single- digit nM	single- digit nM	single- digit nM	37	32	94

Data from a study on 5-formyl-pyrrolo[3,2-b]pyridine derivatives as selective FGFR4 inhibitors. [3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments cited in the studies from which the efficacy data was compiled.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general method for measuring the activity of kinases and their inhibition by test compounds. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

- Kinase (e.g., FGFR1, ALK2)
- Kinase-specific peptide substrate
- ATP

- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
- Test compounds (analogs) dissolved in DMSO
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- 384-well plates

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
- Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in kinase buffer.
- Enzyme Addition: Add 2 µL of the kinase/substrate mix to each well.
- Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[\[5\]](#)
[\[6\]](#)
- Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[\[5\]](#)[\[6\]](#)
[\[7\]](#)
- Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[\[5\]](#)[\[6\]](#)
[\[7\]](#)
- Data Acquisition: Measure the luminescence of each well using a plate reader.

- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cancer cell lines (e.g., HeLa, MCF-7)
- Cell culture medium
- Test compounds (analogs) dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

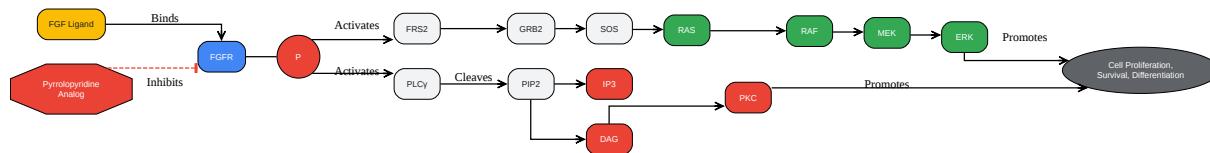
Procedure:

- Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
- MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
- Formazan Crystal Formation: Incubate the plates for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

- Solubilization: Carefully remove the medium and add 100-200 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ values.

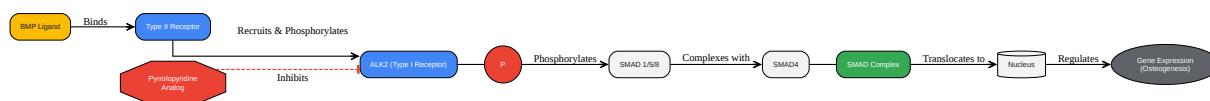
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these pyrrolopyridine analogs and a typical experimental workflow.



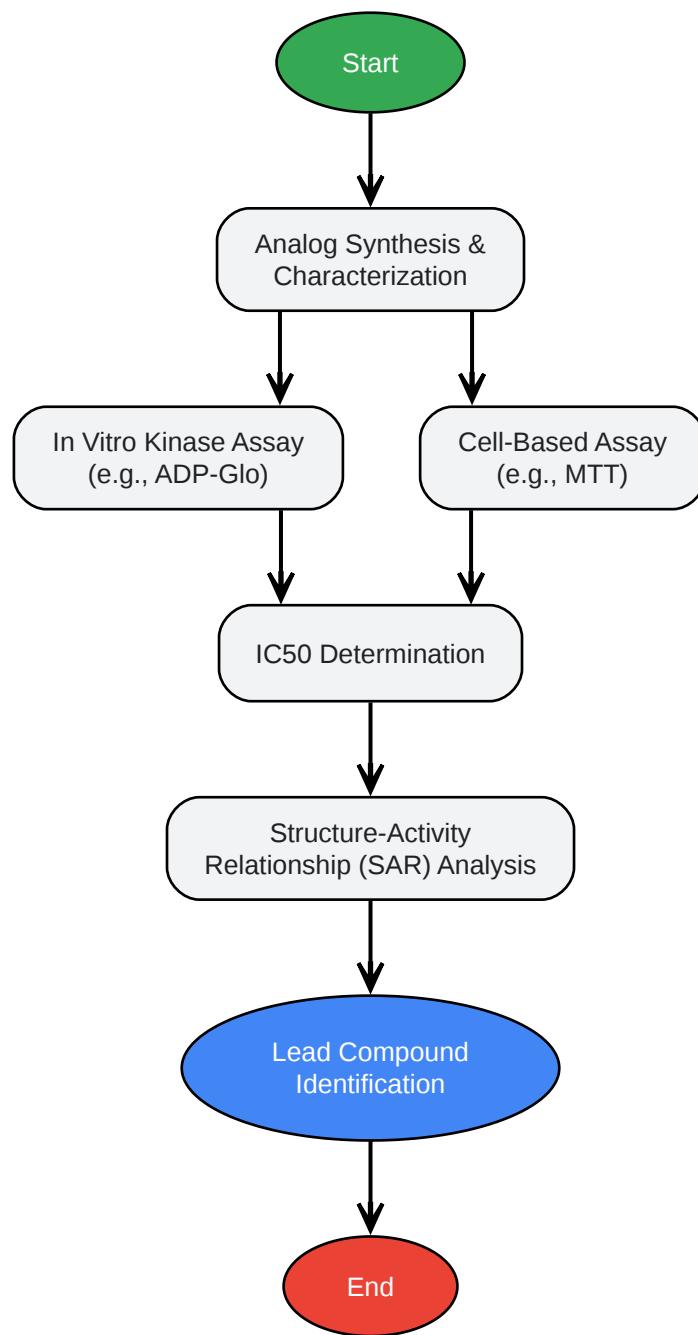
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Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway and point of inhibition.



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Caption: ALK2/BMP signaling pathway and the inhibitory action of pyrrolopyridine analogs.

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Caption: General experimental workflow for the evaluation of kinase inhibitor efficacy.

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